6-(Trifluoromethyl)pyridazine-3-carboxylic acid 6-(Trifluoromethyl)pyridazine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1192155-05-7
VCID: VC2849192
InChI: InChI=1S/C6H3F3N2O2/c7-6(8,9)4-2-1-3(5(12)13)10-11-4/h1-2H,(H,12,13)
SMILES: C1=CC(=NN=C1C(=O)O)C(F)(F)F
Molecular Formula: C6H3F3N2O2
Molecular Weight: 192.1 g/mol

6-(Trifluoromethyl)pyridazine-3-carboxylic acid

CAS No.: 1192155-05-7

Cat. No.: VC2849192

Molecular Formula: C6H3F3N2O2

Molecular Weight: 192.1 g/mol

* For research use only. Not for human or veterinary use.

6-(Trifluoromethyl)pyridazine-3-carboxylic acid - 1192155-05-7

Specification

CAS No. 1192155-05-7
Molecular Formula C6H3F3N2O2
Molecular Weight 192.1 g/mol
IUPAC Name 6-(trifluoromethyl)pyridazine-3-carboxylic acid
Standard InChI InChI=1S/C6H3F3N2O2/c7-6(8,9)4-2-1-3(5(12)13)10-11-4/h1-2H,(H,12,13)
Standard InChI Key NJVZTXHNKXUAMB-UHFFFAOYSA-N
SMILES C1=CC(=NN=C1C(=O)O)C(F)(F)F
Canonical SMILES C1=CC(=NN=C1C(=O)O)C(F)(F)F

Introduction

Chemical Identity and Structural Properties

6-(Trifluoromethyl)pyridazine-3-carboxylic acid is a fluorinated heterocyclic compound belonging to the pyridazine derivatives class. It features a pyridazine ring with a trifluoromethyl group at the 6-position and a carboxylic acid group at the 3-position. This structural arrangement confers unique chemical properties that make it valuable for various synthetic applications.

Basic Identification Parameters

The compound is identified by the following parameters:

  • CAS Number: 1192155-05-7

  • Molecular Formula: C₆H₃F₃N₂O₂

  • Molecular Weight: 192.1 g/mol

  • European Community (EC) Number: 848-241-8

  • SMILES Notation: C1=CC(=NN=C1C(=O)O)C(F)(F)F

  • InChI: InChI=1S/C6H3F3N2O2/c7-6(8,9)4-2-1-3(5(12)13)10-11-4/h1-2H,(H,12,13)

  • InChIKey: NJVZTXHNKXUAMB-UHFFFAOYSA-N

Structural Characteristics

The compound contains a six-membered pyridazine ring with nitrogen atoms at positions 1 and 2. The trifluoromethyl group (CF₃) is attached at position 6, while the carboxylic acid group (COOH) is at position 3. This arrangement creates a molecule with both polar and non-polar regions, influencing its solubility and reactivity profiles.

Physical and Chemical Properties

The physical and chemical properties of 6-(trifluoromethyl)pyridazine-3-carboxylic acid are heavily influenced by its heterocyclic structure and functional groups.

Spectroscopic Properties

The compound has distinctive spectroscopic properties, particularly related to its mass spectrometry characteristics. The predicted collision cross-section data for various adducts are presented in Table 1:

Table 1: Predicted Collision Cross Section Data for 6-(Trifluoromethyl)pyridazine-3-carboxylic acid

Adductm/zPredicted CCS (Ų)
[M+H]+193.02194139.0
[M+Na]+215.00388147.5
[M+NH4]+210.04848142.9
[M+K]+230.97782144.5
[M-H]-191.00738133.6
[M+Na-2H]-212.98933142.4
[M]+192.01411138.2
[M]-192.01521138.2

These predictive values are crucial for analytical chemists working with liquid chromatography-mass spectrometry (LC-MS) when identifying and quantifying the compound in complex mixtures .

Chemical Reactivity

The trifluoromethyl group significantly influences the chemical properties of the compound, enhancing stability and modifying the electronic distribution in the pyridazine ring. This influences reactivity patterns and potential biological activities. The carboxylic acid group provides sites for various derivatization reactions, including esterification, amidation, and reduction, making this compound valuable as a synthetic intermediate.

Synthesis Methods

Several approaches have been developed for the synthesis of 6-(trifluoromethyl)pyridazine-3-carboxylic acid and related compounds. These synthetic routes are essential for producing the compound at laboratory and industrial scales.

Synthetic Routes

One approach involves starting from ethyl trifluoropyruvate. As described in related research, the synthesis proceeds through several steps:

  • Reaction of ethyl trifluoropyruvate with acetone in the presence of L-proline

  • Conversion to pyridazinone derivative using hydrazine hydrate

  • Oxidation using potassium chromate and sulfuric acid

  • Functionalization to introduce the carboxylic acid group

Another method starts from 4,4,4-trifluoro-3-aminobutanoates and proceeds via enamines and dihydropyridinones, as disclosed in patent literature. This method is particularly advantageous for large-scale production and avoids the use of highly flammable ethylvinylether .

Related Synthetic Approaches

Research on similar compounds, such as 5-halo-6-trifluoromethylpyridine-3-carbonitriles, provides insight into efficient synthesis methods. These approaches typically involve a three-step synthesis from trifluoroacetyl vinylogous enamine starting materials, with subsequent hydrolysis to furnish the carboxylic acids .

The synthesis of the related ester, ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate (CAS: 1192155-06-8), is also relevant as this compound can be hydrolyzed to obtain the target carboxylic acid .

Related Compounds

Understanding the relationship between 6-(trifluoromethyl)pyridazine-3-carboxylic acid and its structural analogs provides context for its chemistry and applications.

Ester Derivative

Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate (CAS: 1192155-06-8) is the ethyl ester derivative with molecular formula C₈H₇F₃N₂O₂ and molecular weight 220.15 g/mol. This compound is often used as a protected form of the carboxylic acid and can be hydrolyzed to yield the parent compound .

Other Pyridazine Derivatives

Research on 3,6-disubstituted pyridazines has identified compounds with significant biological activities. For instance, certain 3,6-disubstituted pyridazines exhibit anticancer properties through mechanisms involving cell cycle arrest and apoptosis induction .

Research Findings and Future Directions

The available research on 6-(trifluoromethyl)pyridazine-3-carboxylic acid and related compounds points to several promising directions for future investigation.

Current Research Status

Current research focuses on optimizing synthetic routes to produce 6-(trifluoromethyl)pyridazine-3-carboxylic acid more efficiently. Efforts are being made to develop methods that avoid hazardous reagents and are suitable for industrial scale-up .

Additionally, research on the biological activity of pyridazine derivatives suggests potential applications in treating various diseases, particularly cancer. Studies have shown that certain 3,6-disubstituted pyridazines can inhibit cyclin-dependent kinases (CDKs), which are important targets in cancer therapy .

Future Research Directions

Future research may focus on:

  • Exploring the specific biological activities of 6-(trifluoromethyl)pyridazine-3-carboxylic acid and its derivatives

  • Developing new synthetic methodologies for functionalization of the pyridazine ring

  • Investigating structure-activity relationships to optimize biological activity

  • Exploring applications in materials science, particularly in fields requiring compounds with high chemical and thermal stability

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